

(R)-1-boc-3-(hydroxymethyl)piperazine structure

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Compound of Interest

Compound Name: (r)-1-boc-3-(hydroxymethyl)piperazine

Cat. No.: B1343936

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An In-Depth Technical Guide to **(R)-1-Boc-3-(hydroxymethyl)piperazine**: A Cornerstone Chiral Building Block

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure building blocks is paramount for the synthesis of complex and stereospecifically defined therapeutic agents. Among these, **(R)-1-Boc-3-(hydroxymethyl)piperazine** has emerged as a high-value intermediate, prized for its unique combination of structural features. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the structure, synthesis, and application of this versatile molecule.

The strategic importance of **(R)-1-Boc-3-(hydroxymethyl)piperazine** lies in its trifunctional nature:

- A piperazine core, a "privileged scaffold" frequently found in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.^[1]
- A stereodefined (R)-chiral center, which is critical for ensuring stereochemical integrity in the final active pharmaceutical ingredient (API), as different enantiomers can exhibit vastly different pharmacological activities and safety profiles.
- A versatile hydroxymethyl group, which serves as a synthetic handle for a wide range of chemical transformations.

- A tert-butoxycarbonyl (Boc) protecting group, which enables regioselective functionalization of the piperazine ring, a crucial feature for controlled, multi-step syntheses.[1][2]

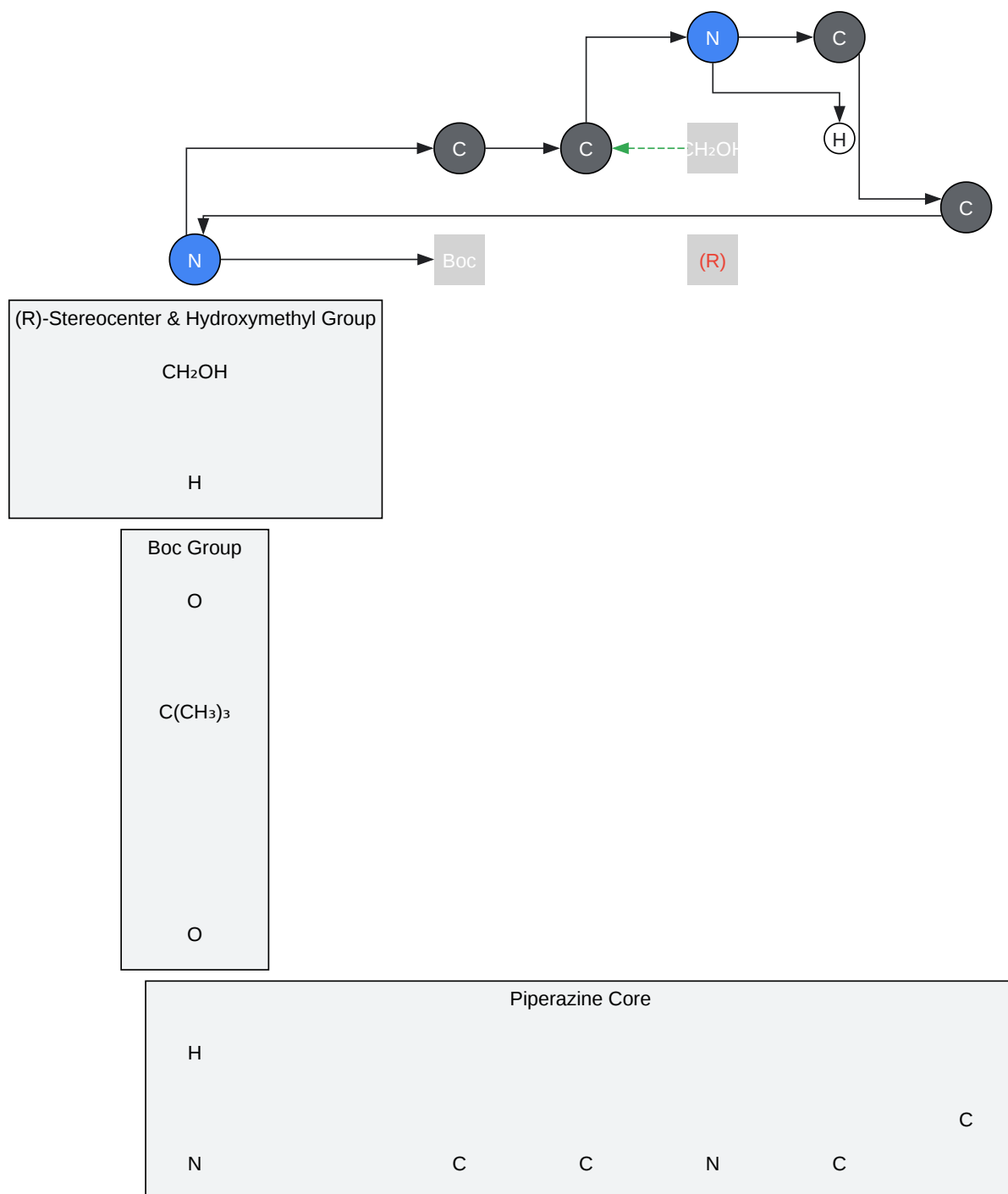
This document provides a comprehensive analysis of these features, explains the causality behind synthetic choices, and details the practical applications that make this molecule an indispensable tool in the drug discovery arsenal.

Molecular Structure and Physicochemical Properties

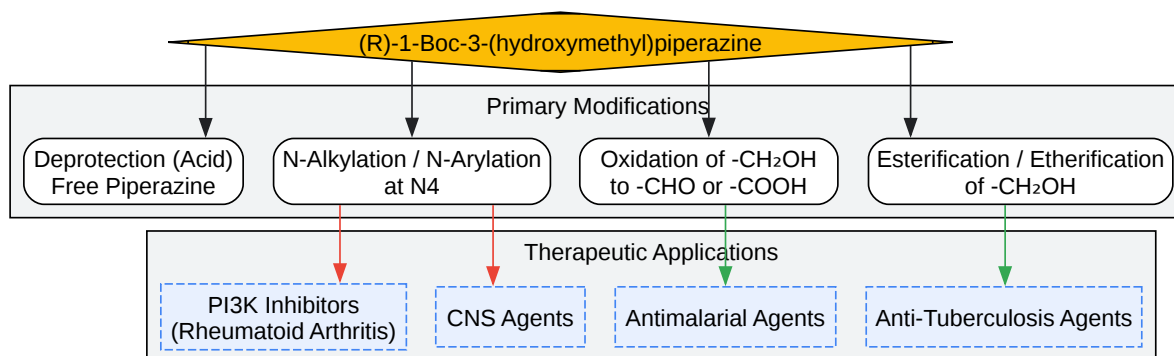
A thorough understanding of the molecule's architecture and physical characteristics is fundamental to its effective use in synthesis.

Structural Analysis

The structure of **(R)-1-Boc-3-(hydroxymethyl)piperazine**, with CAS Number 278788-66-2, combines the conformational constraints of a cyclic diamine with the synthetic utility of its appended functional groups.[3]



1,4-bis-Boc-2-(hydroxymethyl)piperazine $\xrightarrow{\text{Reagents: Add NaOH (aq) and Ethanol}}$ $\xrightarrow{\text{Conditions: Heat to Reflux}}$ $\xrightarrow{\text{Workup: Concentrate under Reduced Pressure}}$ $\xrightarrow{\text{DCM Extraction}}$ $\xrightarrow{\text{Brine Wash & Dry (Na₂SO₄)}}$ $\xrightarrow{\text{Purification: Crystallize from n-Hexane}}$ **(R)-1-Boc-3-(hydroxymethyl)piperazine**



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